molecular formula C14H24F2N2O5 B15249405 Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15249405
M. Wt: 338.35 g/mol
InChI Key: HGWFWUNKAIXQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: Not explicitly provided in evidence) is a fluorinated spirocyclic secondary amine derivative. Its core structure consists of a bicyclic system with a 6,6-difluoro substitution on the spiro[4.5]decane framework, coupled with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or receptor modulators due to its conformational rigidity and fluorine-enhanced bioavailability .

Properties

Molecular Formula

C14H24F2N2O5

Molecular Weight

338.35 g/mol

IUPAC Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;carbonic acid

InChI

InChI=1S/C13H22F2N2O2.CH2O3/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;2-1(3)4/h16H,4-9H2,1-3H3;(H2,2,3,4)

InChI Key

HGWFWUNKAIXQMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Purity Supplier/Status Reference
tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 6,6-difluoro C₁₃H₂₁F₂N₂O₂·HCl 320.78 g/mol N/A Discontinued (CymitQuimica)
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo C₁₃H₂₂N₂O₃ 254.33 g/mol 95% PharmaBlock Sciences
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo, 4-(4-fluorophenyl) C₂₀H₂₆FN₂O₃ 361.44 g/mol N/A Research suppliers (CAS: 1375303-54-0)
rel-tert-Butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate 7-methyl C₁₄H₂₆N₂O₂ 254.37 g/mol ≥97% Aladdin Scientific
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride No substituents (parent structure) C₁₃H₂₃N₂O₂·HCl 290.79 g/mol N/A Similarity index: 0.98 to parent spirocycle

Structural and Functional Analysis

Fluorine Substitution: The 6,6-difluoro analog (target compound) exhibits enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs like tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride . Fluorine atoms may also influence binding affinity in target proteins.

Oxo and Methyl Modifications: The 3-oxo variant (CAS: 752234-60-9) introduces a ketone group, increasing polarity and hydrogen-bonding capacity, which may aid in solubility but reduce membrane permeability .

Commercial Availability :

  • The hydrochloride salt of the target compound is discontinued , whereas analogs like the 3-oxo and 7-methyl derivatives remain available through suppliers like PharmaBlock and Aladdin Scientific .

Research and Application Insights

  • Medicinal Chemistry :

    • The 6,6-difluoro and 4-(4-fluorophenyl) analogs are prioritized in protease inhibitor development due to fluorine’s electronegativity and steric effects .
    • The 3-oxo derivative has been used in synthesizing intermediates for antidepressants, leveraging its hydrogen-bonding motif .
  • Synthetic Utility :

    • Boc-protected spirocycles (e.g., CAS: 752234-60-9) are key intermediates in peptide coupling reactions, with the Boc group enabling selective deprotection .

Biological Activity

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate, a synthetic compound with a complex spirocyclic structure, has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Structure and Composition

The compound is characterized by the following features:

  • Molecular Formula : C₁₄H₂₄F₂N₂O₅
  • Molecular Weight : Approximately 338.35 g/mol
  • IUPAC Name : tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

The presence of fluorine atoms and nitrogen within its diazaspiro structure enhances its chemical reactivity, contributing to its biological activity .

Synthesis

The synthesis of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. These methods require sophisticated techniques in organic chemistry to ensure high purity and yield .

Research indicates that the compound may interact with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and influence cellular processes like signal transduction or metabolic pathways .

Pharmacological Studies

Preliminary studies suggest that compounds similar to tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate exhibit various biological activities:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as human acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Cytotoxicity : In vitro studies may reveal cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects : The compound could exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique biological profile of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylic acidLacks fluorine substitutionDifferent biological activity profile
2-(4-Methylsulfanylbenzyl)-1-oxo-2,8-diaza-spiro[4.5]decaneContains a methylthio groupPotentially different pharmacological effects
3-(4-bromophenyl)-8-(morpholin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decaneContains bromine and morpholineVariations in solubility and reactivity

These comparisons underscore the significance of fluorination and spirocyclic structure in influencing the compound's interactions and applications in medicinal chemistry .

Example Study: Piperazine Derivatives

Research on piperazine derivatives has demonstrated their ability to inhibit human acetylcholinesterase and their potential role in treating neurodegenerative diseases such as Alzheimer's disease . The findings suggest that similar mechanisms may be applicable to tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate, and how do they influence its reactivity?

  • The compound contains a spirocyclic framework with two nitrogen atoms (2,8-diazaspiro[4.5]decane) and a tert-butyl carbamate protecting group. The 6,6-difluoro substitution introduces steric and electronic effects, potentially altering ring conformation and stability. Computational modeling (e.g., DFT) and NMR analysis (e.g., 19F^{19}\text{F} NMR) can elucidate how fluorine atoms influence electron density and steric interactions .

Q. What synthetic routes are commonly used to prepare spirocyclic diazaspiro compounds like this derivative?

  • A typical approach involves cyclization reactions using keto-enamine precursors or reductive amination of bicyclic intermediates. For example, tert-butyl carbamate protection is often applied early to stabilize the nitrogen center during ring closure. Solvent selection (e.g., CH2_2Cl2_2) and base choice (e.g., Hunig’s base) are critical for optimizing yields, as seen in analogous syntheses of tert-butyl diazaspiro derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : To verify spirocyclic geometry and substituent positions.
  • X-ray crystallography : For absolute configuration determination (if crystals are obtainable).
  • Elemental analysis : To validate stoichiometry .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar diazaspiro compounds?

  • Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Systematic studies should:

  • Replicate experiments under standardized protocols.
  • Compare batch-to-batch purity using orthogonal methods (e.g., LC-MS vs. NMR).
  • Apply computational docking to assess binding affinity consistency across similar targets (e.g., enzymes implicated in oncology) .

Q. How can factorial design optimize the synthesis of this compound for scale-up?

  • Implement a 2k^k factorial design to evaluate variables:

  • Factors : Reaction temperature, solvent polarity, catalyst loading.
  • Responses : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant factors and interactions. For example, higher polarity solvents may accelerate ring closure but increase side reactions .

Q. What mechanistic insights can be gained from studying the stability of the tert-butyl carbamate group under acidic/basic conditions?

  • The tert-butyl group is acid-labile, making it susceptible to cleavage in trifluoroacetic acid (TFA). Kinetic studies (e.g., monitoring by 1H^{1}\text{H} NMR) can quantify degradation rates. Compare with analogs lacking fluorine to assess how electron-withdrawing substituents stabilize/destabilize the carbamate .

Q. How do 6,6-difluoro substitutions affect the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation. Conduct:

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes).
  • LogP measurements : Compare partition coefficients to evaluate lipophilicity changes.
  • Caco-2 permeability : Assess absorption potential .

Methodological Guidance

Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Step 1 : Synthesize analogs with systematic modifications (e.g., removal of fluorine, substitution at other positions).
  • Step 2 : Test against a panel of biological targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
  • Step 3 : Apply QSAR modeling to correlate structural features with activity .

Addressing Low Solubility in Biological Assays

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤1%) to maintain solubility without denaturing proteins.
  • Prepare stable nanoformulations (e.g., PEGylated liposomes).
  • Derivatize with hydrophilic groups (e.g., carboxylate) while retaining spirocyclic integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.